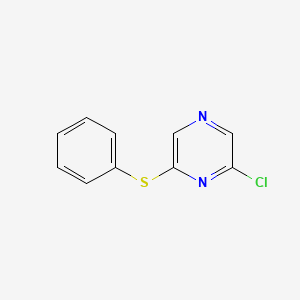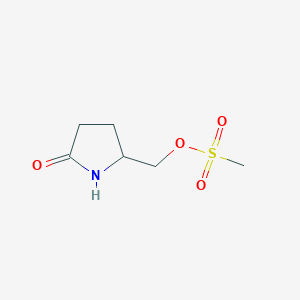
(5-oxopyrrolidin-2-yl)methyl methanesulfonate
Vue d'ensemble
Description
(5-oxopyrrolidin-2-yl)methyl methanesulfonate is a chemical compound with a unique structure that combines the properties of methanesulfonic acid and a pyrrolidinone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester typically involves the esterification of methanesulfonic acid with a pyrrolidinone derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, using industrial-scale chromatography or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-oxopyrrolidin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(5-oxopyrrolidin-2-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release methanesulfonic acid and the pyrrolidinone derivative, which can then interact with biological molecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or cellular processes.
Comparaison Avec Des Composés Similaires
(5-oxopyrrolidin-2-yl)methyl methanesulfonate can be compared with other similar compounds, such as:
Methanesulfonic acid esters: These compounds share the methanesulfonic acid moiety but differ in the ester group.
Pyrrolidinone derivatives: These compounds have a similar pyrrolidinone structure but lack the methanesulfonic acid ester group.
The uniqueness of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138541-54-5 |
|---|---|
Formule moléculaire |
C6H11NO4S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H11NO4S/c1-12(9,10)11-4-5-2-3-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
Clé InChI |
JMGQIXBUDXIKDH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CCC(=O)N1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
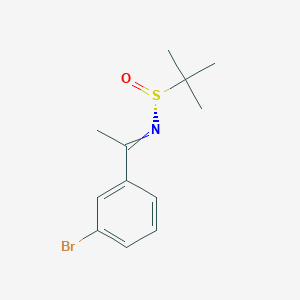
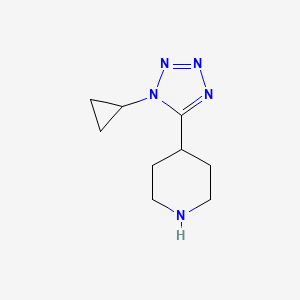
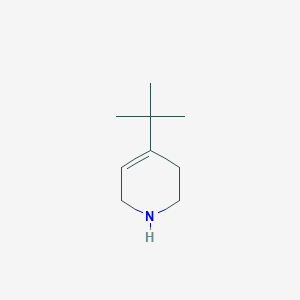




![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)
